1,1'-Biphenyl, 2,3',4,4',5',6-hexabromo-
Description
The compound 1,1'-Biphenyl, 2,3',4,4',5',6-hexabromo- (hereafter referred to by its substitution pattern: 2,3',4,4',5',6-hexabromobiphenyl) is a polybrominated biphenyl (PBB) with six bromine atoms attached to the biphenyl backbone. PBBs are synthetic chemicals historically used as flame retardants but largely phased out due to environmental and health concerns.
Properties
CAS No. |
84303-48-0 |
|---|---|
Molecular Formula |
C12H4Br6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
1,2,3-tribromo-5-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H |
InChI Key |
QYJUWEAWGVJUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)C2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors with efficient mixing and temperature control. The product is then purified through crystallization or distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions include various brominated biphenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- has several scientific research applications:
Chemistry: Used as a model compound in studies of halogenated biphenyls and their environmental impact.
Biology: Investigated for its effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Explored for potential therapeutic applications, although its toxicity limits its use.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment .
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the endocrine system, causing hormonal imbalances. The compound can also induce oxidative stress, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
The position of bromine atoms on the biphenyl structure significantly impacts physicochemical and toxicological properties. Below is a comparison of 2,3',4,4',5',6-hexabromobiphenyl with three well-documented isomers:
*Calculated based on molecular formula.
Key Differences in Properties
Planarity and Bioaccumulation: BB-153 (2,2',4,4',5,5'-) and PBB-169 (3,3',4,4',5,5'-) exhibit coplanar structures due to meta/para bromine placement, facilitating binding to aryl hydrocarbon receptors (AhR) and increasing toxicity .
Thermal and Chemical Stability :
- Fully symmetrical isomers (e.g., 2,2',4,4',6,6'-) demonstrate higher thermal stability, making them suitable for industrial flame retardants .
- Asymmetrical isomers like 2,3',4,4',5',6-hexabromobiphenyl may degrade more readily under environmental stressors .
Toxicity :
- PBB-169 is associated with dioxin-like effects, including endocrine disruption .
- BB-153 is classified as a persistent organic pollutant (POP) under the Stockholm Convention due to long-range environmental transport .
Regulatory and Environmental Considerations
- BB-153 and PBB-169 are regulated under international frameworks (e.g., Stockholm Convention) due to their persistence and toxicity .
- The 2,3',4,4',5',6-hexabromobiphenyl isomer is less studied but may still pose risks due to structural similarities to regulated PBBs .
- Analytical standards for hexabromobiphenyls (e.g., solutions in hexane) are commercially available, indicating their relevance in environmental monitoring .
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